![molecular formula C23H30N2O4S B2609607 5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester CAS No. 887901-12-4](/img/structure/B2609607.png)
5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester
Overview
Description
5,5,7,7-tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester is a thienopyridine.
Scientific Research Applications
Cystic Fibrosis Treatment
This compound has been identified as a potential potentiator for treating Cystic Fibrosis . It can open Class III mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channels to a significant extent, which is crucial for the effective treatment of this genetic disorder .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis . It’s involved in the synthesis of complex molecules and can undergo various chemical transformations, making it valuable for creating a wide range of chemical entities .
Drug Development
Due to its structural complexity and functional groups, it can be used in drug development . Its molecular framework allows for the creation of novel pharmacophores, which are essential for the discovery of new drugs .
Enzyme Inhibition
The compound’s unique structure enables it to act as an enzyme inhibitor . This application is particularly important in the development of treatments for diseases where enzyme activity needs to be regulated or inhibited .
Fluorescent Probes
It has potential use as a fluorescent probe . The compound can be designed to bind to specific biological targets, emitting fluorescence upon binding, which is useful for imaging and diagnostic purposes .
Stimulus-Responsive Drug Carriers
The compound can be utilized in the construction of stimulus-responsive drug carriers . These carriers can load and release drugs in response to specific biological stimuli, improving targeted drug delivery and reducing side effects .
properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(4-propan-2-yloxybenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-13(2)29-15-10-8-14(9-11-15)19(26)24-20-17(21(27)28-7)16-12-22(3,4)25-23(5,6)18(16)30-20/h8-11,13,25H,12H2,1-7H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCGPFQSEOUBKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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